molecular formula C21H17NO5 B12150996 4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12150996
M. Wt: 363.4 g/mol
InChI Key: WZWXEEOMFQTLAH-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique structure combining furan rings, a hydroxy group, and a pyrrolone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as furan derivatives, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: Functional groups on the furan rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one include other furan-containing pyrrolones and hydroxy-substituted pyrrolones.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H17NO5/c23-19(16-9-5-13-27-16)17-18(15-8-4-12-26-15)22(21(25)20(17)24)11-10-14-6-2-1-3-7-14/h1-9,12-13,18,24H,10-11H2

InChI Key

WZWXEEOMFQTLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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